N,N'-Desethylenelevofloxacin is a derivative of levofloxacin, which is a fluoroquinolone antibiotic widely used to treat bacterial infections. This compound is characterized by the removal of two ethylene groups from the levofloxacin structure, resulting in modifications that can influence its pharmacological properties. The primary source of N,N'-Desethylenelevofloxacin is through metabolic processes involving levofloxacin, as well as synthetic methodologies aimed at producing various derivatives for research and therapeutic purposes.
N,N'-Desethylenelevofloxacin belongs to the class of quinolone carboxylic acids, specifically categorized under fluoroquinolones. It is recognized for its potential antibacterial activity, although its specific clinical applications may vary compared to its parent compound, levofloxacin.
The synthesis of N,N'-Desethylenelevofloxacin can be achieved through several approaches:
Technical details regarding specific reaction conditions and yields are often proprietary or found in specialized literature, emphasizing the need for precise control during synthesis.
N,N'-Desethylenelevofloxacin retains a core structure similar to levofloxacin but lacks two nitrogen-containing ethylene linkages. The molecular formula for N,N'-Desethylenelevofloxacin is , indicating a slight reduction in molecular weight compared to levofloxacin.
N,N'-Desethylenelevofloxacin can undergo various chemical reactions typical for quinolone derivatives:
Technical details regarding these reactions often depend on specific experimental setups and conditions utilized in laboratories.
N,N'-Desethylenelevofloxacin exerts its antibacterial effects primarily through inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria:
The biochemical pathways involved in these mechanisms are similar to those observed with levofloxacin, although the efficacy may vary based on structural modifications.
Relevant data on these properties can be found in chemical databases and literature focusing on quinolone compounds.
N,N'-Desethylenelevofloxacin is primarily utilized in research settings to study:
The synthesis of N,N'-desethylenelevofloxacin centers on strategic modifications of levofloxacin’s piperazine ring. This is achieved primarily through nucleophilic substitution reactions, where the secondary amine group in N-desmethyl levofloxacin (a key intermediate) acts as a nucleophile. The process involves reacting N-desmethyl levofloxacin (CAS 117707-40-1) with alkyl halides, such as thienylethyl bromide derivatives, under mild basic conditions. A representative synthesis entails combining equimolar quantities of N-desmethyl levofloxacin and the alkyl halide in dimethylformamide (DMF), with sodium bicarbonate (NaHCO₃) as a base catalyst. The mixture is stirred at room temperature for 6–10 hours, followed by precipitation, filtration, and recrystallization from methanol-chloroform [3] [6].
The reaction mechanism proceeds via an SN2 pathway, where the piperazinyl nitrogen attacks the electrophilic carbon of the alkyl halide, displacing bromide and forming a new C–N bond. This modification retains levofloxacin’s quinolone core while replacing the N-methyl group of the parent piperazine with bulkier substituents. Critical to success is the exclusion of sterically hindered alkyl halides, which can reduce yields due to competitive side reactions. The purity of the final product often exceeds 95%, confirmed by HPLC and spectroscopic methods [3] [6].
Table 1: Nucleophilic Substitution Conditions for Piperazine Ring Functionalization
Alkyl Halide | Solvent | Catalyst | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
2-(5-Bromothiophen-2-yl)-2-oxoethyl bromide | DMF | NaHCO₃ | 8 | 31 |
2-(5-Chlorothiophen-2-yl)-2-oxoethyl bromide | DMF | NaHCO₃ | 7 | 26 |
2-(5-Chlorothiophen-2-yl)-2-(methoxyimino)ethyl bromide | DMF | NaHCO₃ | 10 | 24 |
Thienylethyl bromide derivatives serve as pivotal electrophiles in piperazine ring functionalization due to their electron-deficient carbonyl or oxime groups, which enhance reactivity. These moieties are synthesized via bromination of 2-thienylethanone derivatives followed by oximation. For example, 2-(5-bromothiophen-2-yl)-2-oxoethyl bromide introduces a ketone-functionalized thienyl group, while its oxime analog (e.g., 2-(5-chlorothiophen-2-yl)-2-(methoxyimino)ethyl bromide) provides steric and electronic diversity [3] [6].
The thienyl moiety augments antibacterial activity by promoting π–π stacking with bacterial enzyme targets. Notably, oxime derivatives (e.g., compounds 6e, 6h, and 6i) exhibit 5–25 times greater potency against Gram-positive bacteria than N-desmethyl levofloxacin, attributed to improved DNA gyrase binding affinity. The bromide’s leaving-group efficiency directly influences reaction kinetics, with primary bromides achieving higher yields than chlorides [3] [6].
Solvent polarity and catalyst selection significantly impact reaction efficiency and yield. Polar aprotic solvents like DMF are optimal due to their ability to dissolve both N-desmethyl levofloxacin (polar) and alkyl halides (non-polar) while stabilizing the transition state. Alternatives like acetonitrile or dimethylacetamide (DMAc) are less effective, reducing yields by 15–20% [3] [8].
Catalytic bases facilitate deprotonation of the piperazinyl nitrogen, enhancing nucleophilicity. Mild bases (e.g., NaHCO₃, K₂CO₃) outperform strong bases (e.g., NaOH), which promote hydrolysis by-products. Optimal conditions use 1 equivalent of NaHCO₃ at 25–30°C, achieving yields of 24–31%. Elevated temperatures (>40°C) accelerate hydrolysis, while prolonged reactions (>12 hours) degrade the quinolone core [3] [8].
Table 2: Solvent and Catalyst Screening for Piperazine Alkylation
Solvent | Catalyst | Temperature (°C) | Purity (%) | Yield (%) |
---|---|---|---|---|
DMF | NaHCO₃ | 25 | >99 | 31 |
Acetonitrile | K₂CO₃ | 25 | 95 | 18 |
Chloroform | NaHCO₃ | 40 | 90 | 15 |
DMF | NaOH | 25 | 85 | 10 |
N,N'-Desethylenelevofloxacin (C15H16FN3O4·HCl) arises from removing one ethylene (–CH₂CH₂–) unit from levofloxacin’s piperazine ring, converting it to a piperazine-free secondary amine. This contrasts with N-desmethyl levofloxacin (C17H18FN3O4), where only the N-methyl group is absent. The desethylene modification reduces molecular weight by 44 Da and eliminates one nitrogen atom, altering charge distribution [6] [7] [10].
Structurally, desethylenelevofloxacin’s quinolone core remains intact, but the truncated piperazine diminishes steric bulk near C-7/C-8. This increases conformational flexibility, potentially enhancing penetration into Gram-positive bacterial cells. However, the loss of the tertiary amine reduces water solubility at physiological pH, necessitating hydrochloride salt formation (e.g., CAS 2254176-11-7) for bioavailability [6] [10].
Table 3: Structural Comparison of Levofloxacin Derivatives
Compound | Molecular Formula | Molecular Weight | Key Structural Feature |
---|---|---|---|
Levofloxacin | C₁₈H₂₀FN₃O₄ | 361.37 | N-Methylpiperazine ring |
N-Desmethyl levofloxacin | C₁₇H₁₈FN₃O₄ | 347.35 | Piperazine ring (no N-methyl) |
N,N'-Desethylenelevofloxacin·HCl | C₁₅H₁₆FN₃O₄·HCl | 357.76 | Secondary amine (no piperazine) |
Levofloxacin’s chiral stability is well-established; its (S)-configuration at C-3 remains inert to racemization under physiological conditions. N,N'-Desethylenelevofloxacin retains this (S)-stereochemistry, as confirmed by chiral HPLC and optical rotation analysis. The desethylation reaction occurs distal to the chiral center (C-3), preserving the oxazinoquinoline ring’s integrity [3] [7].
In contrast, piperazine modifications in N-desmethyl levofloxacin derivatives (e.g., thienylethyl conjugates) can introduce new stereocenters in the substituent (e.g., oxime groups). However, desethylenelevofloxacin lacks such centers, avoiding enantiomeric complexity. This stereochemical purity is critical for consistent antibacterial activity, as R-enantiomers of quinolones exhibit reduced potency [3] [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7